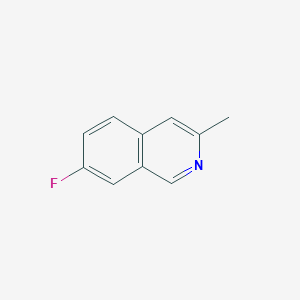
7-Fluoro-3-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.
準備方法
The synthesis of 7-Fluoro-3-methylisoquinoline can be achieved through several routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically requires specific reaction conditions, such as the use of metal catalysts or catalyst-free processes in water . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
7-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield isoquinoline derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .
科学的研究の応用
7-Fluoro-3-methylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Fluorinated isoquinolines are explored for their potential use in developing new pharmaceuticals due to their unique bioactivities.
作用機序
The mechanism of action of 7-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
類似化合物との比較
7-Fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
7-Fluoroquinoline: Known for its antibacterial properties.
3-Methylisoquinoline: Lacks the fluorine atom but shares the isoquinoline scaffold.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
生物活性
7-Fluoro-3-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is a fluorinated isoquinoline derivative characterized by the presence of a fluorine atom at the seventh position and a methyl group at the third position of the isoquinoline ring. This structural configuration is believed to influence its chemical properties and biological activities, making it a valuable subject for research in pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in pathways involving signal transduction and metabolic processes.
- Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial properties, suggesting its utility in developing new antimicrobial agents .
- Anticancer Properties : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
Case Studies
- Cytotoxicity Assessment :
- Inhibition Studies :
Data Tables
| Compound | IC50 (µM) | Cell Line | Activity |
|---|---|---|---|
| This compound | 2.1 | HepG2 (liver cancer) | Cytotoxic |
| This compound | 2.7 | MCF-7 (breast cancer) | Cytotoxic |
| Sorafenib | 3.4 | MCF-7 | Reference drug |
| Sorafenib | 2.2 | HepG2 | Reference drug |
Applications in Medicine
The unique properties of this compound make it a candidate for various medicinal applications:
- Pharmaceutical Development : Its derivatives are being explored for their potential use in creating new pharmaceuticals aimed at treating cancer and infectious diseases .
- Research Applications : The compound serves as a building block for synthesizing more complex fluorinated compounds, which can lead to further discoveries in drug development.
特性
IUPAC Name |
7-fluoro-3-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDCFJTZKGPPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













